Ethanol, 2-thymyloxy-

Description

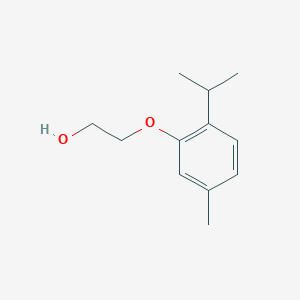

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSBPVJCYTWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203643 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55129-21-0 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental to scientific discourse. "Ethanol, 2-thymyloxy-" is described by several systematic and common names, as well as unique chemical identifiers.

| Identifier Type | Data |

| Systematic Name | 2-(2-isopropyl-5-methylphenoxy)ethanol |

| Common Name | Ethanol (B145695), 2-thymyloxy- |

| Synonym | Thymol (B1683141) glycol ether |

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior and potential applications. While specific experimental data for 2-(2-isopropyl-5-methylphenoxy)ethanol is not widely available, the properties of its structural isomer, 2-(5-isopropyl-2-methylphenyl)ethanol (B14160401) (CAS 4389-64-4), can provide valuable estimates. nih.gov

| Property | Value (for isomer 2-(5-isopropyl-2-methylphenyl)ethanol) |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents |

Structure Activity Relationship Sar Studies of 2 Thymyloxy Ethanol

Influence of the Thymyloxy Moiety on Biological Activities of 2-(Thymyloxy)ethanol

Research indicates that the thymyloxy component is primarily responsible for the antimicrobial properties observed in derivatives. scirp.orgmdpi.com Thymol (B1683141) itself is effective against a range of Gram-positive and Gram-negative bacteria and various fungi. nih.govnih.gov Its mechanism often involves disrupting the bacterial membrane integrity and inhibiting key cellular processes. Derivatives that maintain the core thymol structure are therefore hypothesized to exhibit similar, potentially modulated, antimicrobial actions. ontosight.ai

Furthermore, the thymyloxy group, being structurally related to the nucleobase thymine (B56734), suggests potential interactions with DNA. ontosight.aiCurrent time information in Bangalore, IN. This has led to research exploring its application as a DNA-targeting agent. The planar aromatic ring of the thymol structure could facilitate intercalation between DNA base pairs, while other parts of the molecule could interact with the sugar-phosphate backbone or DNA-associated proteins.

| Biological Activity | Observed Effects and Mechanisms | Reference |

|---|---|---|

| Antimicrobial (Antibacterial & Antifungal) | Disruption of microbial cell membranes, inhibition of ergosterol (B1671047) biosynthesis, and interference with cellular functions. Effective against various pathogenic bacteria and fungi. | nih.govmdpi.comnih.gov |

| Antioxidant | Scavenging of free radicals, enhancement of endogenous antioxidant enzymes (e.g., SOD, catalase), and chelation of metal ions. | nih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB. | scirp.org |

| Potential DNA Interaction | The structural similarity to the nucleobase thymine suggests possible interactions with DNA, relevant for potential therapeutic applications. | ontosight.aiCurrent time information in Bangalore, IN. |

Role of the Ethanol (B145695) Backbone in 2-(Thymyloxy)ethanol Functionality

The hydroxyl group is a key functional feature, providing a site for hydrogen bonding. This can affect the molecule's interaction with biological targets and its solubility in aqueous environments. beilstein-journals.org The presence of the ethanol group can modify the lipophilicity of the parent thymol, potentially altering its membrane permeability and bioavailability. Ethanol itself is known to affect the fluidity and permeability of lipid bilayers, which could be a contributing factor to the biological activity of the conjugate. beilstein-journals.org

From a metabolic perspective, the ethanol backbone provides a potential site for enzymatic action. For instance, it may act as a substrate for enzymes like alcohol dehydrogenase, leading to metabolic products with their own biological significance. mdpi.com Furthermore, the hydroxyl group serves as a convenient handle for synthetic modification, allowing for the creation of a diverse range of derivatives, such as esters or ethers, to probe the SAR further. The ether linkage connecting the ethanol to the thymol moiety is generally stable, but its flexibility can influence the conformational possibilities of the molecule, affecting how it fits into a biological receptor or active site.

Design and Synthesis of 2-(Thymyloxy)ethanol Derivatives for SAR Elucidation

The systematic elucidation of SAR for 2-(Thymyloxy)ethanol relies on the design and synthesis of a library of derivatives. Modifications are typically introduced at specific sites on the molecule to observe the resulting changes in biological activity. Key sites for modification include the hydroxyl group of the ethanol backbone, the aromatic ring of the thymol moiety, and the isopropyl group.

The synthesis of 2-(Thymyloxy)ethanol itself can be achieved through methods like the alkylation of thymol with an appropriate ethanol derivative or the reaction of thymol with ethylene (B1197577) oxide. mdpi.com Derivatives can then be generated from this parent compound. For instance, the terminal hydroxyl group can be esterified or etherified to introduce a variety of functional groups with different steric and electronic properties. The aromatic ring can undergo electrophilic substitution reactions to introduce substituents like halogens, nitro groups, or alkyl chains, which can modulate the electronic nature and lipophilicity of the thymyloxy moiety.

General synthetic strategies for creating derivatives for SAR studies are well-established in medicinal chemistry. ucc.edu.ghmdpi.com These approaches allow for the controlled modification of the lead compound to map the chemical space around it and identify key structural features required for activity.

| Modification Site | Derivative Class | General Synthetic Strategy | Purpose of Modification |

|---|---|---|---|

| Ethanol -OH Group | Esters | Reaction with acyl chlorides or carboxylic anhydrides. | Vary lipophilicity and steric bulk; study prodrug potential. |

| Ethanol -OH Group | Ethers | Williamson ether synthesis with alkyl halides. | Modify hydrogen bonding capacity and steric hindrance. |

| Thymol Aromatic Ring | Halogenated Derivatives | Electrophilic halogenation (e.g., with NBS, NCS). | Alter electronic properties and metabolic stability. |

| Thymol Aromatic Ring | Nitro Derivatives | Nitration using nitric acid and sulfuric acid. | Introduce strong electron-withdrawing groups. |

| Isopropyl Group | Analogues with different alkyl groups | Synthesis from corresponding cresol (B1669610) precursors. | Investigate the role of steric bulk at this position. |

Computational Chemistry Approaches in SAR Prediction and Validation for 2-(Thymyloxy)ethanol Analogues

Computational chemistry offers powerful tools for accelerating SAR studies by predicting the biological activity of novel analogues before their synthesis. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable in this process.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-(Thymyloxy)ethanol analogues, descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) would be calculated for each derivative. These descriptors are then correlated with measured biological activities (e.g., antimicrobial IC₅₀ values) to build a predictive model. This model can then be used to estimate the activity of yet-unsynthesized analogues, guiding the synthetic efforts toward more promising candidates.

Molecular docking is another crucial computational technique. If a biological target of 2-(Thymyloxy)ethanol is known (e.g., a specific bacterial enzyme), docking simulations can be used to predict the binding mode and affinity of different analogues within the target's active site. lpu.in These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. For example, docking could be used to visualize how modifications to the ethanol backbone or the thymol ring affect the fit and interaction energy of the ligand with its receptor. This approach helps in rationalizing observed SAR data and in designing new analogues with improved binding characteristics. rsc.org The concept of "SAR transfer" can also be applied, where knowledge from a well-studied analogue series is used to predict promising modifications for the 2-(Thymyloxy)ethanol series. researchgate.net

Elucidation of Molecular Targets for Biological Effects of 2-(Thymyloxy)ethanol

Currently, there is a lack of specific research identifying the molecular targets of 2-(Thymyloxy)ethanol. While it is a derivative of ethanol and thymol, its precise binding sites and molecular interactions remain uncharacterized.

Some research suggests that, as a glycol ether, 2-(Thymyloxy)ethanol may serve as a substrate for metabolic enzymes like alcohol dehydrogenase, which could influence its biological activity and potential toxicity. chembuyersguide.comsmolecule.com The presence of the thymoxy group, derived from the known bioactive compound thymol, hints at possible interactions with microbial targets, underpinning its noted antimicrobial properties. smolecule.comontosight.ai Furthermore, the thymoxy component has led to speculation about potential interactions with DNA, which could be relevant for therapeutic applications, though this has not been experimentally verified. ontosight.ai

In contrast, the molecular targets of ethanol are more extensively studied and include a range of proteins such as neurotransmitter receptors and ion channels. nih.govnih.gov However, it is crucial to note that these findings pertain to ethanol and not specifically to 2-(Thymyloxy)ethanol, and it cannot be assumed that this derivative shares the same targets.

Biochemical Pathways Modulated by 2-(Thymyloxy)ethanol

Detailed studies on the specific biochemical pathways modulated by 2-(Thymyloxy)ethanol are not present in the current body of scientific literature. It is hypothesized that the compound may undergo oxidation, converting the terminal alcohol group into an aldehyde or a carboxylic acid. smolecule.com This suggests a potential interaction with alcohol and aldehyde metabolism pathways.

For ethanol, the primary metabolic route involves oxidation to acetaldehyde (B116499) and then to acetic acid, a process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). wikipedia.org Alternative pathways include the microsomal ethanol-oxidizing system (MEOS) and catalase. wikipedia.org While it is plausible that 2-(Thymyloxy)ethanol could enter similar metabolic pathways, specific studies confirming its metabolism and the resulting downstream effects on biochemical cascades are lacking. Research on thymol, the other structural component, has shown it can affect metabolic pathways, for instance by mitigating ethanol-induced changes in metabolites within liver cells. nih.gov

Gene Expression Profiling and Proteomic Analysis in Response to 2-(Thymyloxy)ethanol

There is no available research that has specifically profiled gene expression or conducted proteomic analysis in response to exposure to 2-(Thymyloxy)ethanol. Such studies are essential for understanding the global cellular response to a compound, including the activation or suppression of various signaling pathways and cellular processes. orthandex.comebi.ac.uk

For context, studies on ethanol have demonstrated significant alterations in gene expression and protein profiles. For example, ethanol exposure in various models has been shown to affect genes related to stress responses, metabolism, and cell cycle regulation. nih.govplos.org Proteomic analyses following ethanol treatment have identified changes in the abundance of proteins involved in processes like reactive oxygen species (ROS) scavenging and cell wall organization. frontiersin.orgmdpi.com Without similar studies on 2-(Thymyloxy)ethanol, its impact on gene and protein expression remains unknown.

Cellular and Subcellular Localization Studies of 2-(Thymyloxy)ethanol

The cellular and subcellular localization of 2-(Thymyloxy)ethanol has not been determined. Understanding where a compound accumulates within a cell is critical for identifying its sites of action and potential mechanisms of toxicity.

Studies on related enzymes provide some context. For example, alcohol-O-acetyltransferases (AATases), which are involved in the metabolism of alcohols, have shown varied localization, with some localizing to lipid droplets and others to the cytoplasm, depending on the specific enzyme and the host organism. d-nb.info The enzymes responsible for ethanol metabolism, ADH and ALDH, are also differentially expressed in various cell types and subcellular compartments, such as the cytosol and mitochondria. nih.govnih.gov However, direct investigation of where 2-(Thymyloxy)ethanol is transported and concentrated within cells has not been conducted.

Chromatographic Techniques for Purity Assessment and Quantification of 2-(Thymyloxy)ethanol

Chromatography is a fundamental tool for separating 2-(Thymyloxy)ethanol from impurities and quantifying its presence in a mixture. birchbiotech.commdpi.comresearchgate.net The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and the sample matrix. birchbiotech.comiastate.edu

Gas Chromatography (GC) Applications in 2-(Thymyloxy)ethanol Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like 2-(Thymyloxy)ethanol. birchbiotech.com It is frequently used to assess the purity of the final product and to monitor the progress of its synthesis. birchbiotech.comiastate.edu In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com

A typical GC system for analyzing 2-(Thymyloxy)ethanol would employ a capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., ZB-WAXplus), which is well-suited for separating polar analytes like alcohols. phenomenex.blog The selection of a polar column is based on the "like-dissolves-like" principle, ensuring good interaction with the hydroxyl group of the analyte. phenomenex.blog A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. researchgate.netmdpi.com

To determine the purity of a 2-(Thymyloxy)ethanol sample, the area of its corresponding peak in the chromatogram is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100. birchbiotech.com For accurate quantification, an internal standard, a compound with similar properties to the analyte, is often added to both the sample and calibration standards.

Table 1: Illustrative GC Parameters for 2-(Thymyloxy)ethanol Analysis

| Parameter | Value/Type |

| Column | Zebron™ ZB-WAXplus (or similar polar column) phenomenex.blog |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260-300 °C |

| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure separation of all components. scirp.orgphcogj.com |

| Injection Mode | Split/Splitless |

This table presents a generalized set of parameters. Specific conditions may need to be optimized based on the exact instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development for 2-(Thymyloxy)ethanol

For non-volatile impurities or when derivatization is preferred, high-performance liquid chromatography (HPLC) is the method of choice. birchbiotech.commdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net It is a versatile technique widely used in pharmaceutical analysis for its high sensitivity and accuracy. mdpi.com

A reversed-phase HPLC method is commonly developed for compounds like 2-(Thymyloxy)ethanol. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation.

Detection in HPLC is often performed using a UV-Vis detector, as the aromatic thymol moiety in 2-(Thymyloxy)ethanol exhibits UV absorbance. For compounds without a chromophore, a refractive index (RI) detector can be used. nih.gov

Table 2: Example HPLC Method Parameters for 2-(Thymyloxy)ethanol Analysis

| Parameter | Value/Type |

| Column | ACE C18 (or similar reversed-phase column) nih.govresearchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detector | UV-Vis Detector |

| Wavelength | Determined by the UV absorbance maximum of 2-(Thymyloxy)ethanol |

| Column Temperature | Ambient or controlled (e.g., 35 °C) oiv.int |

| Injection Volume | 10-20 µL |

This table provides a representative set of HPLC conditions. Method development and validation are essential to ensure reliable results. nih.gov

Spectroscopic Characterization in 2-(Thymyloxy)ethanol Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Thymyloxy)ethanol and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nanoqam.ca Both ¹H and ¹³C NMR are used to confirm the structure of 2-(Thymyloxy)ethanol.

In the ¹H NMR spectrum of 2-(Thymyloxy)ethanol, specific signals (resonances) correspond to the different types of protons in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values (the area under the peaks) are all used for structural assignment. The protons on the carbon adjacent to the ether oxygen would appear at a different chemical shift compared to the protons on the carbon bearing the hydroxyl group. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of these signals helps to identify the types of carbon atoms present (e.g., aromatic, aliphatic, alcohol, ether). libretexts.org

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of 2-(Thymyloxy)ethanol and to obtain structural information from its fragmentation pattern. libretexts.org When coupled with GC (GC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying the compound, even in complex mixtures. mdpi.com

In the mass spectrum of 2-(Thymyloxy)ethanol, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides valuable clues about its structure. Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. miamioh.edu For alcohols, a characteristic fragmentation is the loss of a water molecule. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) in the IR spectrum indicates the presence of particular functional groups.

The IR spectrum of 2-(Thymyloxy)ethanol would be expected to show the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. utdallas.eduorgchemboulder.comlibretexts.org

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹. libretexts.org

C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1260 cm⁻¹. orgchemboulder.com

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Advanced Analytical Techniques in Complex Biological and Environmental Matrices

The detection and quantification of "Ethanol, 2-thymyloxy-" in complex biological and environmental matrices necessitate the use of highly sensitive and selective analytical methodologies. The inherent volatility and potential for metabolic transformation of this compound, along with the complexity of sample matrices such as blood, urine, and soil, present significant analytical challenges. mdpi.comnih.gov Advanced analytical techniques, particularly those coupling chromatographic separation with mass spectrometric detection, are indispensable for reliable analysis. ous-research.no

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a powerful tool for the analysis of "Ethanol, 2-thymyloxy-" and its metabolites. nih.govresearchgate.net This technique offers excellent sensitivity and specificity, allowing for the detection of trace amounts of the analyte in complex mixtures. researchgate.netnih.gov The initial chromatographic separation using a suitable column, such as a C18 column, isolates the target compound from other matrix components. nih.govphcog.com The subsequent detection by tandem mass spectrometry provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov For related compounds like thymol, HPLC-MS/MS has been successfully developed and validated for quantification in various samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust technique well-suited for the analysis of volatile and semi-volatile compounds like "Ethanol, 2-thymyloxy-". mdpi.comnih.govresearchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. bohrium.comacs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.netacs.org The choice between polar and non-polar GC columns can be optimized to achieve the best separation of "Ethanol, 2-thymyloxy-" from potential interferences in the sample matrix. nih.gov

For comprehensive screening and identification of unknown metabolites of "Ethanol, 2-thymyloxy-" in biological systems, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry coupled with ultra-high-performance liquid chromatography (UHPLC) are invaluable. ous-research.noresearchgate.net UHPLC-QTOF-MS provides high mass accuracy and resolution, enabling the determination of the elemental composition of unknown compounds and facilitating their structural elucidation. researchgate.net This is particularly useful in metabolic studies where the identification of transformation products is crucial. researchgate.net

Sample preparation is a critical step in the analytical workflow to ensure accurate and reproducible results. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate "Ethanol, 2-thymyloxy-" from complex matrices, thereby reducing matrix effects and improving the sensitivity of the subsequent analysis.

The following interactive table summarizes the key aspects of these advanced analytical techniques for the analysis of "Ethanol, 2-thymyloxy-".

| Analytical Technique | Principle | Typical Application | Advantages |

| HPLC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net | Quantification of "Ethanol, 2-thymyloxy-" and its known metabolites in biological fluids like blood and urine. nih.govresearchgate.net | High sensitivity, high specificity, suitable for non-volatile and thermally labile compounds. nih.govmedcraveonline.com |

| GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and provides mass spectra for identification. mdpi.comresearchgate.net | Analysis of "Ethanol, 2-thymyloxy-" in environmental samples such as air and water, and in biological samples after derivatization. nih.govacs.orgdcceew.gov.au | Excellent separation efficiency for volatile compounds, provides structural information. mdpi.comresearchgate.net |

| UHPLC-QTOF-MS | Utilizes ultra-high-performance liquid chromatography for fast separations coupled with high-resolution mass spectrometry for accurate mass measurements. ous-research.noresearchgate.net | Screening and identification of unknown metabolites of "Ethanol, 2-thymyloxy-" in metabolic studies. researchgate.net | High mass accuracy, high resolution, enables elemental composition determination of unknown compounds. researchgate.net |

Impurity Profiling and Characterization Methodologies for 2-(Thymyloxy)ethanol

Impurity profiling is a critical aspect of quality control for any chemical compound, including "Ethanol, 2-thymyloxy-". researchgate.netnih.gov The presence of impurities can affect the compound's properties and biological activity. The identification and quantification of these impurities are essential to ensure the purity and consistency of the substance. researchgate.net The potential impurities in "Ethanol, 2-thymyloxy-" are likely to originate from the starting materials, by-products of the synthesis process, or degradation products.

Common synthesis routes for "Ethanol, 2-thymyloxy-" involve the reaction of thymol with an ethanol derivative or ethylene oxide. smolecule.com Therefore, potential impurities could include unreacted thymol, ethanol, ethylene glycol, and by-products from side reactions. smolecule.com Degradation of the final compound under various stress conditions (e.g., heat, light, oxidation) can also lead to the formation of new impurities. researchgate.net

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. researchgate.net High-performance liquid chromatography (HPLC) with a UV or diode-array detector (DAD) is a widely used method for separating and quantifying impurities. phcog.commedcraveonline.com A well-developed HPLC method should be able to separate the main compound from all potential impurities. phcog.comresearchgate.net

For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. researchgate.net These methods provide information about the molecular weight and fragmentation pattern of the impurities, which is crucial for their identification. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is another powerful tool for the definitive structural characterization of isolated impurities. research-nexus.netnih.gov

A systematic approach to impurity profiling involves stress testing, where the drug substance is subjected to harsh conditions to promote degradation. nih.govresearchgate.net The degradation products are then analyzed to identify potential impurities that could form during storage and handling.

The following interactive table outlines the potential impurities in "Ethanol, 2-thymyloxy-" and the analytical methods for their characterization.

| Potential Impurity | Likely Origin | Recommended Analytical Method(s) |

| Thymol | Unreacted starting material | HPLC-UV, GC-MS researchgate.netmedcraveonline.com |

| Ethanol | Unreacted starting material/solvent | Headspace GC-FID ous-research.no |

| Ethylene Glycol | By-product from synthesis using ethylene oxide | GC-MS, LC-MS smolecule.comresearchgate.net |

| Oxidation Products | Degradation | LC-MS/MS, UPLC-QTOF-MS researchgate.netresearchgate.net |

| Isomeric By-products | Side reactions during synthesis | HPLC, GC-MS, NMR phcog.comresearch-nexus.net |

Chemical Reactivity and Stability

The reactivity of 2-(thymyloxy)ethanol is primarily dictated by its two functional groups: the hydroxyl group and the ether linkage. The hydroxyl group can undergo typical alcohol reactions, such as esterification or oxidation. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The aromatic ring of the thymol (B1683141) moiety can undergo electrophilic aromatic substitution, although the ether group may influence the position of substitution. The compound's stability is expected to be good under standard storage conditions.

Homologous Compounds

Homologous compounds are those that belong to the same chemical series but differ by a repeating unit, such as a methylene (B1212753) group (-CH₂-).

| Compound Name | Chemical Formula | Structural Difference from 2-(Thymyloxy)ethanol |

| Methanol (B129727), thymyloxy- | C₁₁H₁₆O | The alcohol component is methanol instead of ethanol (B145695). |

| 1-(Thymyloxy)propan-2-ol | C₁₃H₂₀O₂ | The alcohol component is propan-2-ol. |

| 2-(Thymyloxy)propan-1-ol | C₁₃H₂₀O₂ | The alcohol component is propan-1-ol. |

Preclinical Development and Therapeutic Potential of 2 Thymyloxy Ethanol

Potential in Antimicrobial Therapeutics Development

The structural similarity of 2-(Thymyloxy)ethanol to thymol (B1683141), a monoterpenoid phenol (B47542) from thyme oil, provides a strong rationale for investigating its antimicrobial properties. mdpi.com Thymol is known to possess significant antibacterial and antifungal activity, which is often attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. nih.gov Consequently, research has been initiated to explore whether 2-(Thymyloxy)ethanol can be developed as a novel antimicrobial agent. ontosight.ai

A critical challenge in modern medicine is the rise of antimicrobial resistance. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) are a high priority for the World Health Organization and necessitate the development of new therapeutic strategies. nih.govnih.gov While direct studies on 2-(Thymyloxy)ethanol are emerging, the extensive research on its parent compound, thymol, offers valuable insights. Thymol has demonstrated significant efficacy against MRSA, inhibiting biofilm formation, a key virulence factor in persistent infections. nih.gov For instance, studies have shown that thymol can inhibit MRSA biofilm formation by as much as 88% at a concentration of 100 μg/ml without affecting bacterial growth, indicating a specific antibiofilm mechanism. nih.gov

The potential of 2-(Thymyloxy)ethanol is hypothesized to be similar. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism. idexx.com Based on data from related compounds, the expected MIC values for 2-(Thymyloxy)ethanol would be a key focus of preclinical studies.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Thymol Against Selected Resistant Bacterial Strains (Note: This table presents data for the related compound thymol to illustrate the therapeutic potential of thymol derivatives like 2-(Thymyloxy)ethanol, as direct MIC data for this specific compound is not widely available.)

| Bacterial Strain | Resistance Profile | MIC of Thymol (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100 - 250 | nih.govaaru.edu.jo |

| Acinetobacter baumannii | Multi-drug Resistant | 125 | frontiersin.org |

| Klebsiella pneumoniae | Multi-drug Resistant | 250 | frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | Multi-drug Resistant | >500 | biomedpharmajournal.org |

This interactive table is based on data from studies on thymol.

Another promising strategy to combat antimicrobial resistance is the use of combination therapies, where a compound enhances the efficacy of a conventional antibiotic. nih.gov This synergistic interaction can lower the required dose of the antibiotic, potentially reducing side effects and overcoming resistance mechanisms. nih.gov Thymol has been shown to act synergistically with a variety of antibiotics against several high-priority pathogens. nih.gov For example, thymol enhances the efficacy of rifampicin (B610482) against MRSA and works in combination with chloramphenicol (B1208) against Acinetobacter baumannii. nih.govfrontiersin.org

The Fractional Inhibitory Concentration (FIC) index is used to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy. Studies on plant extracts containing thymol derivatives have demonstrated significant synergistic potential. For instance, combinations of cefotaxime (B1668864) with extracts from Thymbra spicata (a plant rich in thymol) resulted in FIC indices as low as 0.02 against MRSA, increasing the antibiotic's potency by up to 128-fold. nih.gov It is hypothesized that 2-(Thymyloxy)ethanol could function as a similar synergistic agent, disrupting the bacterial cell wall or inhibiting efflux pumps, thereby allowing antibiotics to reach their targets more effectively.

Table 2: Illustrative Synergistic Activity (FIC Index) of Thymol with Conventional Antibiotics (Note: This table presents data for the related compound thymol to illustrate the potential of 2-(Thymyloxy)ethanol as a synergistic agent.)

| Pathogen | Antibiotic | Thymol Combination FIC Index | Outcome | Reference |

| Staphylococcus aureus (MRSA) | Rifampicin | < 0.5 | Synergy | nih.gov |

| Staphylococcus aureus | Cefotaxime | 0.02 - 0.5 | Synergy | nih.gov |

| Acinetobacter baumannii | Chloramphenicol | ≤ 0.5 | Synergy | frontiersin.org |

| Streptococcus agalactiae | Streptomycin | ≤ 0.5 | Synergy | frontiersin.org |

This interactive table is based on data from studies on thymol and related plant extracts.

Exploratory Research in Genetic Engineering Applications of 2-(Thymyloxy)ethanol

The application of 2-(Thymyloxy)ethanol extends beyond antimicrobial activity into the realm of genetic engineering. ontosight.ai This potential is rooted in its chemical structure, specifically the thymoxy group, which is a derivative of the DNA nucleobase thymine (B56734). ontosight.aimdpi.com This structural feature suggests a possibility for specific interactions with nucleic acids.

In genetic engineering, molecules that can recognize and bind to specific DNA sequences are highly valuable. nih.gov While research in this area is still in its infancy, the theoretical applications are significant. 2-(Thymyloxy)ethanol could potentially be explored for roles in:

Gene Delivery: Acting as a component of a non-viral vector system, where its DNA-associating properties could help condense and protect genetic material for delivery into cells.

Probes for DNA Recognition: When conjugated with a reporter molecule, it could be used to probe for specific AT-rich regions within the genome.

Modulation of Gene Expression: By binding to regulatory regions of genes, it might interfere with the binding of transcription factors, thus modulating gene expression.

The development of advanced genetic engineering tools like CRISPR-Cas9 has revolutionized the field, but challenges in delivery and specificity remain. nih.gov Novel molecules like 2-(Thymyloxy)ethanol, if proven to have reliable DNA-binding properties, could contribute to the development of next-generation gene editing and therapy platforms. frontiersin.orgcarnegieendowment.org

Development of 2-(Thymyloxy)ethanol as a DNA-Targeting Therapeutic Agent

The ability to target DNA is a cornerstone of many successful therapeutic strategies, particularly in oncology. mdpi.com Drugs that bind to DNA can disrupt replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cancer cells. nih.gov The structural similarity of the thymoxy group in 2-(Thymyloxy)ethanol to thymine suggests it could function as a DNA-targeting agent. ontosight.ai

Small molecules can interact with DNA in several ways, including intercalation between base pairs or binding to the minor or major grooves. nih.gov Given its structure, 2-(Thymyloxy)ethanol is unlikely to be a classical intercalator but may show a preference for binding in the minor groove, particularly at AT-rich sequences. nih.govnih.gov The binding affinity of such compounds to DNA is a critical parameter, often measured by a binding constant (K_b). High-affinity binding in the range of 10^4–10^5 M^−1 or higher is often indicative of a strong interaction. rsc.orgmdpi.com

The development of 2-(Thymyloxy)ethanol as a DNA-targeting agent would involve:

Binding Studies: Using techniques like UV-Vis spectroscopy, fluorescence quenching, and isothermal titration calorimetry to confirm DNA binding and determine the binding constant and mode of interaction. mdpi.com

Sequence Specificity: Employing footprinting assays to identify if the compound preferentially binds to specific DNA sequences (e.g., AT-rich regions).

Cellular Studies: Assessing the compound's ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cell lines. nih.gov

If these preclinical studies yield positive results, 2-(Thymyloxy)ethanol could emerge as a lead compound for a new class of DNA-targeted therapies. frontiersin.orgrsc.org

Formulation Research for Enhanced Bioavailability and Stability in Academic Models

A significant hurdle in drug development is the poor aqueous solubility of many new chemical entities, which limits their oral bioavailability. nih.gov It is estimated that 40-70% of new drug candidates are poorly soluble. nih.govnih.gov Compounds with lipophilic characteristics, like those derived from thymol, often face this challenge. Enhancing the solubility and dissolution rate is therefore a critical step in preclinical development. sygnaturediscovery.com

Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like 2-(Thymyloxy)ethanol:

Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug, which can enhance its dissolution rate. nih.govdrug-dev.com

Solid Dispersions: The drug can be dispersed in a carrier polymer in an amorphous state. Amorphous forms are generally more soluble than their crystalline counterparts. This can be achieved through methods like spray drying or hot-melt extrusion. drug-dev.comdrughunter.com

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This keeps the drug in a solubilized state, facilitating absorption. nih.gov

Complexation: Using molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the drug, thereby increasing its solubility in water. drug-dev.com

Table 3: Potential Formulation Strategies for 2-(Thymyloxy)ethanol

| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Reference |

| Micronization/Nano-milling | Increases surface area for faster dissolution | Established technology, applicable to many compounds | nih.gov |

| Amorphous Solid Dispersion | Increases solubility by preventing crystallization | Significant solubility enhancement, potential for sustained release | drug-dev.comdrughunter.com |

| Self-Emulsifying Systems (SEDDS) | Maintains drug in a solubilized state in the GI tract | Excellent for highly lipophilic drugs, avoids dissolution step | nih.gov |

| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug | Improves solubility and stability, versatile for different dosage forms | drug-dev.com |

This interactive table outlines potential formulation strategies.

Academic research would focus on developing and testing these formulations in vitro (e.g., dissolution studies) and in vivo in animal models to determine the optimal approach for achieving consistent and adequate systemic exposure of 2-(Thymyloxy)ethanol.

Regulatory Science Considerations in Preclinical Assessment of 2-(Thymyloxy)ethanol

Before any new therapeutic agent can be tested in humans, it must undergo a rigorous preclinical assessment to establish its safety profile. This process is guided by the principles of regulatory science, which involves developing and applying scientific methods to evaluate the safety, efficacy, and quality of medical products. fda.govnih.gov

The preclinical assessment of 2-(Thymyloxy)ethanol would need to address several key areas as stipulated by regulatory agencies like the FDA and EMA:

Selection of Relevant Animal Species: Toxicity studies must be conducted in at least two relevant species (one rodent, one non-rodent). A relevant species is one in which the drug is pharmacologically active, meaning the biological target is present and the drug exhibits a similar tissue cross-reactivity profile to humans. nih.gov

Safety Pharmacology: These studies investigate the potential undesirable effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Toxicology Studies:

Acute Toxicity: Determines the effects of a single high dose of the compound.

Repeat-Dose Toxicity: Evaluates the effects of the compound administered daily over a period (e.g., 28 or 90 days) to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity: A battery of tests to assess the potential for the compound to damage genetic material.

Reproductive and Developmental Toxicity: Evaluates the potential effects on fertility and fetal development.

ADME (Absorption, Distribution, Metabolism, Excretion): These studies characterize how the body processes the drug, which is crucial for understanding its exposure-response relationship and for designing first-in-human studies. fda.gov

For a compound like 2-(Thymyloxy)ethanol, particular attention would be paid to any potential local toxicity at the site of administration and systemic effects related to its metabolites. nih.gov A thorough and well-designed preclinical program is essential to build a robust safety case to support an Investigational New Drug (IND) application and the initiation of clinical trials. nih.gov

Future Directions and Emerging Research Avenues for 2 Thymyloxy Ethanol

Integration with Nanotechnology for Targeted Delivery Systems Research

The convergence of nanotechnology with pharmaceuticals offers unprecedented opportunities for creating targeted drug delivery systems that can enhance therapeutic efficacy and minimize off-target effects. nih.gov For a molecule like 2-(Thymyloxy)ethanol, which possesses potential biological activity, integration with nanocarriers could be a transformative research avenue. smolecule.com

Targeted delivery systems use nanoparticles to ferry therapeutic agents to specific sites within the body, such as malignant tumors, while sparing healthy tissues. nih.gov The large surface area of nanoparticles allows for the attachment of targeting molecules that bind to receptors overexpressed on cancer cells, for instance. nih.gov Researchers are exploring various nanocarriers, including liposomes, dendrimers, and polymeric nanoparticles, each with unique properties suitable for different therapeutic agents and applications. nih.govmdpi.com The encapsulation of water-insoluble compounds within nanoparticles can also improve their bioavailability. mdpi.com

Future research could focus on encapsulating 2-(Thymyloxy)ethanol within various nanostructures to explore its potential as a targeted therapeutic. The thymoxy group suggests a potential for DNA interaction, which could be exploited in anticancer strategies. ontosight.ai Nanoparticles could deliver the compound directly to tumor cells, increasing its local concentration and therapeutic effect.

Table 1: Potential Nanoparticle Platforms for 2-(Thymyloxy)ethanol Delivery

| Nanoparticle Type | Potential Advantages for 2-(Thymyloxy)ethanol Delivery | Key Research Objectives |

| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic molecules; potential for surface modification with targeting ligands. | Determine loading efficiency and release kinetics of 2-(Thymyloxy)ethanol; assess stability in physiological conditions. |

| Polymeric Nanoparticles | High stability; controlled release capabilities; surface can be functionalized (e.g., with PEG) to increase circulation time. mdpi.com | Investigate the influence of polymer composition on drug loading and release; evaluate targeting efficiency in cell culture models. |

| Dendrimers | Well-defined, monodisperse structure; high surface functionality for attaching targeting moieties and imaging agents. nih.gov | Synthesize and characterize 2-(Thymyloxy)ethanol-dendrimer conjugates; assess cellular uptake and cytotoxicity. |

| Carbon Nanotubes | High surface area; can be functionalized for specific targeting; potential for use in imaging and therapy simultaneously. nih.gov | Explore conjugation methods for 2-(Thymyloxy)ethanol; investigate biodistribution and clearance of the nanotube-drug complex. |

Investigation of Environmental Impact and Biodegradation Research of 2-(Thymyloxy)ethanol

As the production and application of any chemical compound scale up, a thorough understanding of its environmental fate becomes crucial. Research into the environmental impact and biodegradation of 2-(Thymyloxy)ethanol is essential for ensuring its sustainable use.

Biodegradation is a process where microorganisms break down materials into simpler substances like carbon dioxide, water, and biomass. mdpi.com The rate and pathway of biodegradation depend on the chemical structure of the compound and the environmental conditions (e.g., compost, soil, aquatic systems). mdpi.comdiva-portal.org For instance, polymers like polyesters can undergo hydrolysis, where water breaks down ester bonds, a process that can be a precursor to microbial degradation. nih.gov

Given its structure—an ether linkage and an alcohol group—2-(Thymyloxy)ethanol is expected to have specific degradation pathways. The ether bond might be cleaved, and the ethanol (B145695) portion could be oxidized. Research would need to identify the primary degradation products and assess their potential toxicity. Standardized tests can determine the rate of biodegradation under various simulated environmental conditions. diva-portal.org

Table 2: Framework for Biodegradation Research on 2-(Thymyloxy)ethanol

| Research Area | Methodology | Potential Degradation Products | Key Questions to Address |

| Aerobic Biodegradation | Measurement of CO2 evolution or O2 consumption in soil or aquatic test systems. | Thymol (B1683141), Ethylene (B1197577) Glycol, CO2, H2O | What is the half-life of 2-(Thymyloxy)ethanol in soil and water? Is it readily biodegradable? |

| Anaerobic Biodegradation | Monitoring of methane (B114726) (CH4) and CO2 production in an oxygen-free environment, such as sludge. mdpi.com | Methane, Thymol derivatives, CO2 | Does it degrade in anaerobic digesters? What are the intermediate metabolites? |

| Hydrolytic Degradation | Incubation in sterile aqueous solutions at various pH levels to assess chemical breakdown. nih.gov | Thymol, Ethylene Glycol | How stable is the ether linkage to hydrolysis under different environmental pH conditions? |

| Ecotoxicity Assessment | Standard toxicity tests on representative aquatic organisms (e.g., algae, daphnia, fish). | Parent Compound and Degradation Products | What is the potential impact of the compound and its byproducts on aquatic ecosystems? nih.gov |

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and 2-(Thymyloxy)ethanol Research

Artificial intelligence (AI) and advanced computational modeling are revolutionizing pharmaceutical research, drastically reducing the time and cost of drug discovery. nih.govnih.gov These technologies can analyze vast datasets to predict a compound's biological activity, toxicity, and pharmacokinetic properties, and even design novel molecules from scratch. nih.govmdpi.com

Table 3: Hypothetical AI-Driven Workflow for 2-(Thymyloxy)ethanol Research

| Stage | AI/Computational Tool | Input Data | Predicted Output |

| Target Identification | Machine Learning Models | Genomic and proteomic data, disease pathway information. | Potential protein targets for 2-(Thymyloxy)ethanol and its analogs. |

| Virtual Screening | Docking Simulations, QSAR Models | 3D structure of target protein, library of 2-(Thymyloxy)ethanol derivatives. | Binding affinity scores, predicted biological activity. |

| Lead Optimization | Generative Adversarial Networks (GANs) | Structure of initial hits, desired pharmacological profiles. | Novel molecular structures with improved potency and selectivity. nih.gov |

| ADMET Prediction | Predictive AI Models | Chemical structure of optimized leads. | Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. mdpi.com |

Exploration of Novel Biological Activities of 2-(Thymyloxy)ethanol

Initial studies have pointed towards the antimicrobial properties of 2-(Thymyloxy)ethanol, likely attributed to its thymoxy component, which is derived from thymol, a well-known antimicrobial agent. smolecule.com Furthermore, its structure suggests potential interactions with DNA. ontosight.ai However, the full spectrum of its biological activities remains largely unexplored. A comprehensive investigation into novel activities could reveal new therapeutic applications.

Future research should move beyond basic antimicrobial screening to explore more specific and complex biological effects. Given that many phenolic and alcohol-based compounds exhibit a range of effects, a systematic screening is warranted. mdpi.com For example, the anti-inflammatory, antioxidant, and antiproliferative activities of various plant-derived ethanol extracts have been documented, providing a rationale for investigating similar properties in 2-(Thymyloxy)ethanol. mdpi.com

Table 4: Potential Biological Activities of 2-(Thymyloxy)ethanol for Future Investigation

| Biological Activity | Rationale for Investigation | Proposed In Vitro Assays |

| Antiviral Activity | Thymol and other phenolic ethers have demonstrated antiviral properties. | Plaque reduction assays against a panel of viruses (e.g., influenza, herpes simplex). |

| Anti-inflammatory Activity | Phenolic compounds are known to modulate inflammatory pathways. | Inhibition of nitric oxide (NO) production in macrophages; measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6). |

| Antioxidant Activity | The phenolic-like thymoxy group may confer free radical scavenging abilities. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; Oxygen Radical Absorbance Capacity (ORAC) assay. |

| Antiproliferative Activity | Potential for DNA interaction suggests a possible effect on cell division. ontosight.ai | Cytotoxicity assays (e.g., MTT, XTT) on various cancer cell lines. |

| Enzyme Inhibition | The structure may allow it to act as an inhibitor for specific enzymes. | Screening against relevant enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX). |

Scale-Up Synthesis and Industrial Research Perspectives for 2-(Thymyloxy)ethanol

For any compound to move from a laboratory curiosity to a commercially viable product, a scalable, efficient, and cost-effective synthesis process is paramount. Research into the scale-up and industrial production of 2-(Thymyloxy)ethanol would need to focus on optimizing reaction conditions and exploring green chemistry principles.

Known synthesis methods include the alkylation of ethanol with thymol or the reaction of ethylene oxide with thymol. smolecule.com Industrial research would aim to maximize the yield and purity of these reactions while minimizing waste, energy consumption, and the use of hazardous reagents. Green chemistry approaches, such as using solvent-free reaction conditions or microwave-assisted synthesis, could significantly reduce the environmental footprint of production. smolecule.com A thorough economic analysis, considering raw material costs, energy inputs, and process complexity, would be essential to determine industrial feasibility.

Table 5: Comparison of Synthesis Routes for Industrial Scale-Up of 2-(Thymyloxy)ethanol

| Synthesis Route | Description | Potential Advantages | Potential Challenges for Scale-Up |

| Williamson Ether Synthesis | Reaction of a thymoxide salt with an ethyl halide. | Well-established reaction; potentially high yields. | Use of strong bases; generation of salt byproducts; potential for side reactions. |

| Alkylation with Ethylene Oxide | Nucleophilic ring-opening of ethylene oxide by thymol. smolecule.com | High atom economy; direct route to the final product. | Ethylene oxide is a hazardous and gaseous reagent requiring specialized handling and equipment. |

| Direct Etherification | Reaction of thymol with ethylene glycol under acidic conditions. | Avoids hazardous reagents like ethylene oxide. | Often requires high temperatures and strong acid catalysts; potential for low yields and byproduct formation. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. smolecule.com | Reduced reaction times; improved energy efficiency; potential for higher yields. | Requires specialized microwave reactors; scalability can be a challenge for very large volumes. |

Q & A

Q. What are the key thermodynamic properties of Ethanol, 2-thymyloxy- relevant to experimental design?

Methodological Guidance: Thermodynamic data for analogous compounds (e.g., 2-methoxyethanol) can guide experimental design. For example:

- Enthalpy of Formation (ΔfH°liquid) : -435.3 kJ/mol (for 2-methoxyethanol) .

- Heat Capacity (Cp,liquid) : 163.5 J/(mol·K) at 298 K .

- Vapor Pressure : Use Antoine equation parameters (e.g., for 2-methoxyethanol acetate) to model volatility . Recommendation: Validate data using NIST Chemistry WebBook or replicate experiments with calorimetry and gas chromatography (GC).

Table 1 : Thermodynamic Data for Analogous Compounds

| Property | 2-Methoxyethanol | 2-(2-Ethylhexyloxy)ethanol |

|---|---|---|

| ΔfH°liquid (kJ/mol) | -435.3 | N/A |

| Cp,liquid (J/(mol·K)) | 163.5 | N/A |

| Vapor Pressure (mmHg) | N/A | 0.02 |

Q. What synthetic routes are available for Ethanol, 2-thymyloxy- in laboratory settings?

Methodological Guidance: For ethoxylated derivatives, common methods include:

- Williamson Ether Synthesis : React thymol with 2-chloroethanol under basic conditions (e.g., KOH/ethanol).

- Retrosynthesis AI Tools : Use databases like Reaxys or Pistachio to predict one-step routes, as demonstrated for 2-(2-ethylhexyloxy)ethanol .

- Purification : Distillation or column chromatography to isolate the product. Validate purity via NMR and IR spectroscopy (e.g., hydroxyl peak at ~3200-3600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of Ethanol, 2-thymyloxy- in novel reactions?

Methodological Guidance:

- Reactivity Prediction : Use AI models (e.g., Template_relevance Reaxys) to analyze substituent effects. For example, the hydroxyl group in 2-(2-ethylhexyloxy)ethanol undergoes oxidation to carboxylic acids with KMnO4 .

- DFT Calculations : Model reaction pathways for thymyloxy substituents, focusing on steric effects from the thymol ring. Compare with experimental data from analogous compounds .

- Validation : Cross-check computational results with kinetic studies (e.g., monitoring reaction progress via GC-MS).

Q. What strategies resolve contradictions in reported thermodynamic data for Ethanol, 2-thymyloxy-?

Methodological Guidance:

- Data Cross-Validation : Compare NIST-standardized values (e.g., ΔfH°liquid for 2-methoxyethanol ) with independent studies. For example, discrepancies in vapor pressure may arise from measurement techniques (static vs. dynamic methods) .

- Experimental Replication : Use differential scanning calorimetry (DSC) to re-measure enthalpy changes. Ensure calibration with reference compounds.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% error in Cp measurements) and report confidence intervals .

Q. How can the biological activity of Ethanol, 2-thymyloxy- be systematically evaluated?

Methodological Guidance:

- In Vitro Assays : Use cell cultures to assess cytotoxicity (e.g., MTT assay) and compare with structurally similar compounds like 2-(2-aminoethoxy)ethanol, which neutralizes acids exothermically .

- Solubility Optimization : Employ co-solvents (e.g., isopropyl alcohol) for hydrophobic thymyl derivatives, as demonstrated in hydroxyethyl cellulose studies .

- Metabolic Stability : Use liver microsome models to predict pharmacokinetics, referencing protocols for 2-(nonylphenoxy)ethanol derivatives .

Contradictions and Validation

- Reactivity Conflicts : For example, 2-(2-aminoethoxy)ethanol may exhibit incompatibility with isocyanates , whereas similar ethoxylated alcohols show stability. Test reactivity under controlled conditions (e.g., inert atmosphere) .

- Thermodynamic Data Gaps : Use quantum mechanical calculations (e.g., Gaussian software) to fill missing data for thymyloxy derivatives, benchmarking against NIST datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.